molecular formula C20H20N4O4 B2920437 5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 956790-82-2

5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B2920437
CAS No.: 956790-82-2
M. Wt: 380.404
InChI Key: MLRXLAJQHPMYEI-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex heterocyclic compound of significant interest in medicinal chemistry and pharmacology research, particularly as a novel synthetic core structure. Its design incorporates a phenethylamine moiety reminiscent of neurotransmitters, fused to a intricate pyrrolotriazoledione scaffold. This structural complexity suggests potential for high-affinity interactions with biological targets. The compound is primarily investigated for its potential as a phosphodiesterase (PDE) inhibitor, drawing parallels to known PDE10A inhibitors which are a major focus for developing therapeutics for neuropsychiatric disorders . Researchers are exploring its mechanism of action, hypothesizing that it may modulate intracellular cyclic nucleotide signaling cascades, such as cAMP and cGMP, which are critical secondary messengers. This mechanism is relevant for studying neurological pathways related to cognition, motivation, and movement . The presence of the dimethoxyphenethyl group further suggests potential for interaction with monoaminergic systems, making it a valuable chemical probe for structure-activity relationship (SAR) studies aimed at developing new central nervous system (CNS) active agents. Its primary research value lies in its use as a tool compound to elucidate novel signaling pathways and to serve as a precursor for the synthesis of more targeted molecular probes and potential lead compounds in drug discovery campaigns.

Properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-27-15-9-8-13(12-16(15)28-2)10-11-23-19(25)17-18(20(23)26)24(22-21-17)14-6-4-3-5-7-14/h3-9,12,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRXLAJQHPMYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3C(C2=O)N(N=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate azide and alkyne precursors under copper-catalyzed conditions (CuAAC reaction).

    Formation of the Pyrrolo Ring: The triazole intermediate can then undergo further cyclization with a suitable dione precursor to form the fused pyrrolo-triazole structure.

    Substitution Reactions: Introduction of the phenyl and dimethoxyphenethyl groups can be carried out through nucleophilic substitution reactions using appropriate halide precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection, solvent optimization, and reaction condition refinement to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halide precursors in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:

Compound Name (IUPAC) Core Structure Key Substituents Synthesis & Characterization Methods Reference ID
1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[...] Pyrrolo-triazole-dione 4-Ethoxy-3-methoxyphenyl, 4-ethylphenyl Elemental analysis, IR, NMR, MS
1-Phenyl-3-amino-5-oxo-4-substituted hydrazone pyrazolo[3,4-e]-1,2,4-triazines Pyrazolo-triazine Amino, hydrazone, aryl groups Elemental analysis, IR, ~1H NMR, MS
2-Hydroxy-3-phenylazopyrazolo[5,1-c]benzotriazines Pyrazolo-benzotriazine Hydroxy, phenylazo groups Elemental analysis, IR, mass spectrometry

Key Comparisons

Core Heterocyclic Scaffold The target compound’s pyrrolo-triazole-dione core (fused 5-5-6 ring system) differs from the pyrazolo-triazine () and pyrazolo-benzotriazine () systems. These variations influence electronic properties and ring strain.

Substituent Effects

  • The 3,4-dimethoxyphenethyl group in the target compound introduces steric bulk and electron-donating methoxy groups, which contrast with the 4-ethoxy-3-methoxyphenyl and 4-ethylphenyl groups in . Ethoxy/ethyl substituents may increase lipophilicity, whereas methoxy groups could improve metabolic stability .
  • In , the phenylazo group introduces conjugation and photochemical sensitivity, absent in the target molecule. This difference may affect stability under UV light .

Synthetic Pathways The target compound likely employs cyclization strategies similar to those in (oxadiazole formation) and (hydrazone cyclization).

Spectroscopic Characterization

  • All compounds rely on IR, NMR, and MS for structural validation. The target’s triazole-dione carbonyl stretches (C=O ~1700–1750 cm⁻¹ in IR) would differ from the C=N stretches (~1600 cm⁻¹) in triazines .

Research Findings and Limitations

  • Thermodynamic Data : Stability and solubility metrics (e.g., LogP, melting points) for the target compound are absent in the evidence, limiting quantitative comparisons.
  • Computational Insights : Molecular modeling studies (e.g., DFT calculations) could further differentiate electronic properties between the target and analogs.

Biological Activity

The compound 5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H22N4O3
  • Molecular Weight : 366.42 g/mol
  • CAS Number : Not readily available in the literature.

The compound features a complex structure that includes a triazole ring and multiple aromatic substituents, which are known to influence its biological activity.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated activity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 µM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Triazoles are widely recognized for their antimicrobial effects. Research has shown that compounds within this class can inhibit the growth of various bacterial strains . The specific compound has not been extensively studied for its antimicrobial activity; however, its structural similarity to known active triazoles suggests potential efficacy.

Neuroprotective Effects

Some derivatives of triazoles have been reported to possess neuroprotective properties. Studies suggest that these compounds may modulate pathways involved in neurodegeneration . While direct evidence for the specific compound is limited, the pharmacophore model can be extrapolated from related structures.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes like carbonic anhydrase II, which plays a role in various physiological processes .
  • Modulation of Signaling Pathways : Triazole derivatives may interfere with signaling pathways related to cell survival and apoptosis.
  • DNA Interaction : Some studies indicate that triazoles can interact with DNA, leading to inhibited replication in cancer cells.

Case Studies

A comparative analysis of several studies highlights the biological potential of similar triazole compounds:

CompoundBiological ActivityIC50 ValueReference
Triazole AAnticancer (HCT-116)6.2 µM
Triazole BAntimicrobial (various strains)Variable
Triazole CNeuroprotectiveN/A

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing the compound?

The synthesis typically involves multi-step heterocyclic coupling. A recommended approach includes:

  • Using diethyl oxalate and substituted ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in toluene with sodium hydride as a base to form intermediate pyrazole-triazole hybrids .
  • Refluxing in ethanol or a DMF-EtOH (1:1) mixture for cyclization, followed by recrystallization to purify the product .
  • Monitoring reaction progress via TLC and optimizing yields by adjusting solvent polarity (e.g., toluene for initial steps, ethanol for cyclization) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • X-ray crystallography : Resolve stereochemistry using orthorhombic (P212121) crystal systems; parameters like unit cell dimensions (e.g., a = 8.7982 Å, b = 9.3064 Å) confirm spatial arrangement .
  • NMR : Assign protons in the 3,4-dimethoxyphenethyl and phenyl groups via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy signals at δ 3.8–3.9 ppm).
  • Mass spectrometry : Validate molecular weight (e.g., theoretical Mr = 463.45) with high-resolution ESI-MS .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s biological activity?

  • Target selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity prediction .
  • Software tools : Perform docking with AutoDock Vina or Schrödinger Suite, focusing on binding affinity (ΔG) and hydrogen-bond interactions with the triazole core.
  • Validation : Cross-reference docking scores with in vitro assays (e.g., MIC against Candida spp.) to confirm computational reliability .

Q. What experimental designs address contradictions between computational predictions and observed bioactivity?

  • Dose-response assays : Test varying concentrations (1–100 µM) to identify non-linear effects masked in initial screens .
  • Metabolic stability tests : Use liver microsomes to assess if rapid degradation explains low in vivo efficacy despite high in silico binding affinity .
  • Structural analogs : Synthesize derivatives (e.g., replacing 3,4-dimethoxyphenethyl with trifluoromethyl groups) to isolate pharmacophoric motifs .

Q. How can researchers integrate theoretical frameworks to guide mechanistic studies?

  • Conceptual models : Link triazole-mediated enzyme inhibition to the "lock-and-key" theory, emphasizing steric and electronic complementarity .
  • Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) against target enzymes .
  • Epistemological alignment : Frame hypotheses within bioorganic chemistry principles (e.g., electronic effects of methoxy groups on π-π stacking) .

Methodological Considerations

Q. What strategies improve reproducibility in synthetic protocols?

  • Standardized conditions : Control humidity (<30%) during sodium hydride reactions to prevent side-product formation .
  • Batch validation : Replicate synthesis across three independent labs, reporting mean yields ± SD (e.g., 68% ± 5%) .

Q. How should researchers handle conflicting crystallographic data?

  • Multi-model refinement : Compare R-factors from multiple software (e.g., SHELX vs. PHENIX) to resolve ambiguities in electron density maps .
  • Temperature-dependent studies : Collect data at 100 K and 298 K to identify dynamic disorder in the dihydropyrrolo ring .

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